Home > Products > Screening Compounds P51355 > 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione -

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Catalog Number: EVT-13711634
CAS Number:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound classified under the family of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a seven-membered diazepine ring. This specific compound is notable for its potential pharmacological properties and is considered an experimental small molecule in drug research.

Source and Classification

The compound is identified by its IUPAC name and has been cataloged in various chemical databases, including DrugBank (DB08717) and PubChem. It belongs to the broader class of organic compounds known as organoheterocyclic compounds, specifically classified as benzodiazepines and further categorized as 1,4-benzodiazepines .

Synthesis Analysis

Methods

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be approached through several chemical pathways. Common synthetic routes involve the cyclization of appropriate precursors containing both the benzene and diazepine structures.

Technical Details:

  • A typical method may involve the condensation of an amino acid derivative with a carbonyl compound to form the benzodiazepine core.
  • Subsequent modifications may include methylation at specific positions to achieve the desired structure.
Chemical Reactions Analysis

Reactions and Technical Details

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can participate in various chemical reactions typical for benzodiazepines:

  • Nucleophilic substitutions: The nitrogen atoms in the diazepine ring can act as nucleophiles in reactions with electrophiles.
  • Reduction reactions: The carbonyl groups can be reduced to alcohols or other functional groups depending on the reagents used.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione primarily involves modulation of neurotransmitter systems in the brain. Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors.

Data Insights:

  • Binding studies indicate that this compound may influence anxiety-related pathways by increasing inhibitory neurotransmission.
  • Its pharmacodynamics suggest potential anxiolytic or sedative effects similar to other benzodiazepines .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific values may vary based on purity but generally range between 93°C to 102°C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data:
The compound's reactivity profile indicates potential interactions with various functional groups due to its multiple reactive sites .

Applications

Scientific Uses

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione holds promise in scientific research primarily within pharmacology. Potential applications include:

  • Investigating its effects on anxiety and sleep disorders.
  • Exploring its role as a precursor in synthesizing novel therapeutic agents targeting central nervous system disorders.

Research continues into optimizing this compound for better efficacy and safety profiles in clinical settings .

Introduction to Benzodiazepine Derivatives as Pharmacological Scaffolds

Structural and Functional Significance of 1,4-Benzodiazepine Core in Medicinal Chemistry

The 1,4-benzodiazepine core represents a privileged scaffold in drug discovery, characterized by a semi-rigid diazepine ring fused to a benzene moiety. This architecture provides exceptional spatial control over substituent placement while maintaining favorable drug-like properties. The scaffold exhibits intermediate lipophilicity, limited rotatable bonds (≤5), and balanced hydrogen bond acceptor/donor counts—features that enhance membrane permeability and bioavailability [3] [6]. In the specific case of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (molecular formula: C₁₀H₁₀N₂O₂), the ortho-dicarbonyl system (2,5-dione) enables hydrogen bonding with biological targets, while the methyl group at C8 fine-tunes electron distribution and steric bulk [4] [10].

The 2,5-dione derivatives exhibit distinct conformational behavior due to lactam-lactim tautomerism. Nuclear magnetic resonance studies reveal that the 1,4-diazepine ring adopts a boat conformation in solution, facilitating optimal interactions with protein binding pockets. This flexibility allows benzodiazepine diones to adapt to diverse enzyme active sites, explaining their broad pharmacological spectrum [6] [9]. The C8 methyl group in our target compound further influences this conformational equilibrium through steric effects, potentially enhancing target selectivity compared to unmethylated analogs like 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione (CAS 137133-35-8) [6].

Table 1: Structural and Physicochemical Properties of Key Benzodiazepine Dione Derivatives

Compound NameMolecular FormulaMolecular WeightCore SubstituentsCAS Number
8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dioneC₁₀H₁₀N₂O₂190.208-CH₃23354239
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-3,5-dioneC₉H₈N₂O₂176.17None137133-35-8
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneC₁₀H₁₀N₂O₂190.203-CH₃24919-37-7
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dioneC₁₀H₁₀N₂O₂190.204-CH₃3725575

Historical Evolution of Benzodiazepine-Based Therapeutics and Research Gaps

Benzodiazepine therapeutics originated with the serendipitous 1955 discovery of chlordiazepoxide, culminating in the 1963 introduction of diazepam (Valium®). These early agents targeted the GABAₐ receptor, leveraging the unsubstituted 1,4-benzodiazepine core for anxiolytic and sedative effects [8]. By the 1980s, over 40 benzodiazepine-based medications existed, but chemical diversity remained limited—most commercial derivatives featured C7 electron-withdrawing groups (e.g., Cl, NO₂) and N1 alkyl substituents, leaving the dione scaffold underexplored [8]. This created a significant research gap: while classical benzodiazepines saturated the GABAergic market, scaffolds like 8-methyl-2,5-dione remained synthetically challenging and were absent from early screening libraries [3].

Contemporary synthesis strategies now address this gap through multicomponent reactions (MCRs). The Ugi-deprotection-cyclization (UDC) approach enables efficient diversification of benzodiazepine diones. For example, anthranilic acid derivatives react with isocyanides, Boc-glycinal, and carboxylic acids to yield 1,4-benzodiazepine-6-ones—scaffolds closely related to our target compound [3]. Microwave-assisted Ugi reactions further accelerate access to novel derivatives like 2-tetrazole-substituted benzodiazepines (Table 3 in [3]), achieving reaction times of 30 minutes versus 48 hours conventionally. Despite these advances, C8-substituted diones like our 8-methyl target remain underrepresented in libraries due to regioselectivity challenges during cyclization [3].

Table 2: Synthetic Approaches to Benzodiazepine Dione Scaffolds

MethodBuilding BlocksConditionsRepresentative YieldDiversity Points
Ugi-4CR with anthranilatesMethyl anthranilate, isocyanides, Boc-glycinal, carboxylic acidsTFA deprotection + TBD-catalyzed cyclization16-41% [3]R¹, R² (Table 1)
UDC with aminophenylketonesAminophenylketones, isocyanides, Boc-glycinal, carboxylic acidsMicrowave-assisted Ugi + TFA cyclization13-47% [3]X, Y, R¹, R²
Azide-Ugi routeAminophenylketones, isocyanides, Boc-glycinal, trimethyl azideMicrowave + tandem deprotection-cyclization12-49% [3]X, Y, R¹

Critical research gaps persist in three areas:

  • Metabolic Profiling: Hepatic transformations of C8 alkyl groups (e.g., oxidative metabolism of the 8-methyl substituent) remain uncharacterized compared to classical N1-methylated benzodiazepines [8] [5].
  • Target Diversity: While >90% of historical benzodiazepines targeted GABA receptors, modern work indicates 2,5-dione scaffolds inhibit protein-protein interactions (PPIs)—yet the exact targets for C8-substituted variants are unmapped [3].
  • Stereoselectivity: Existing MCRs produce racemic mixtures, neglecting the therapeutic implications of chirality at C3 (in nonplanar analogs). Asymmetric synthesis methods for dione scaffolds are still embryonic [3] [9].

The 8-methyl-2,5-dione scaffold thus represents a frontier for expanding benzodiazepine chemical space—one where strategic C8 substitution could unlock new target engagement profiles beyond GABAergic modulation.

Properties

Product Name

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

IUPAC Name

8-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(13)5-11-10(7)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

FQEVNOFNICOSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.